molecular formula C14H16O3 B14194227 (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate CAS No. 837364-24-6

(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate

Cat. No.: B14194227
CAS No.: 837364-24-6
M. Wt: 232.27 g/mol
InChI Key: ADZXGRHWUYYFKP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.

    Oxidation: The cyclohexene ring can be oxidized to form a diol or further oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.

    Oxidation: Cyclohexane-1,2-diol or cyclohexanone.

    Reduction: (Cyclohex-3-en-1-yl)methanol.

Scientific Research Applications

(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.

    Cosmetics: Due to its potential skin-soothing properties, it can be incorporated into cosmetic formulations.

    Chemical Research: It serves as a model compound for studying esterification reactions and the behavior of esters under different chemical conditions.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate largely depends on its hydrolysis to release 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with methanol.

    Ethyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with ethanol.

    Cyclohexyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with cyclohexanol.

Uniqueness

(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate is unique due to the presence of the cyclohexene ring, which imparts different chemical properties compared to its saturated counterparts

Properties

CAS No.

837364-24-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethyl 2-hydroxybenzoate

InChI

InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-2,4-5,8-9,11,15H,3,6-7,10H2

InChI Key

ADZXGRHWUYYFKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)COC(=O)C2=CC=CC=C2O

Origin of Product

United States

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